![molecular formula C18H17N5O2 B5866446 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)
4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is not fully understood. However, studies have suggested that this compound may exert its cytotoxic activity by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound may also inhibit cell proliferation by interfering with the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This compound may also exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine in lab experiments include its potent cytotoxic activity against cancer cells and its inhibitory activity against various enzymes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Another direction is to explore the potential of this compound as an inhibitor of other enzymes involved in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of this compound as an antioxidant and anti-inflammatory agent can be further investigated.
Synthesis Methods
The synthesis of 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves a multistep reaction sequence. The first step involves the condensation of 5-methoxy-2-methylbenzaldehyde and o-phenylenediamine to form 1-(5-methoxy-2-methylbenzyl)-1H-benzimidazole. The second step involves the reaction of 1-(5-methoxy-2-methylbenzyl)-1H-benzimidazole with chloroacetic acid to form 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-acetic acid. The final step involves the reaction of 4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-acetic acid with thionyl chloride and sodium azide to form this compound.
Scientific Research Applications
4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-[1-[(5-methoxy-2-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-7-8-13(24-2)9-12(11)10-23-15-6-4-3-5-14(15)20-18(23)16-17(19)22-25-21-16/h3-9H,10H2,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVROJHLSSHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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